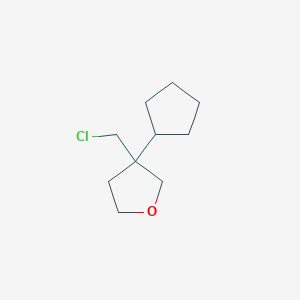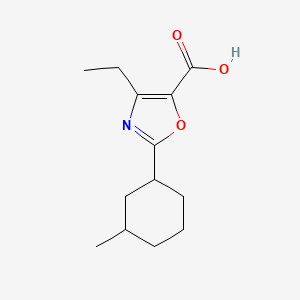
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with appropriate alkylating agents. One common method includes the reaction of 2-aminophenol with alpha-bromo-gamma-butyrolactone in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature . This reaction yields the desired benzoxazinone derivative after subsequent reduction steps.
Industrial Production Methods
Industrial production of benzoxazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve crystallization, distillation, or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoxazinone ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in a wide range of functionalized benzoxazine derivatives.
Applications De Recherche Scientifique
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Its neuroprotective effects could be related to the modulation of neurotransmitter receptors and the reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Shares the benzoxazine core structure but lacks the amino and propyl substituents.
6-{[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]amino}-3,4-dihydro-2H-1,4-benzoxazin-3-one: Contains additional substituents that may alter its biological activity.
Uniqueness
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the amino group enhances its potential for hydrogen bonding and interaction with biological targets, while the propyl group may affect its lipophilicity and membrane permeability.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-amino-2-propyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-9-11(14)13-10-7(12)5-3-6-8(10)15-9/h3,5-6,9H,2,4,12H2,1H3,(H,13,14) |
Clé InChI |
NLMKVFNLQGZTEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)NC2=C(C=CC=C2O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


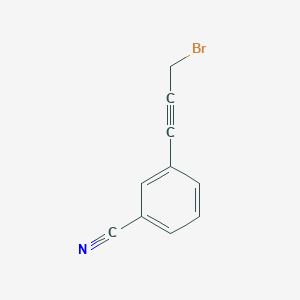
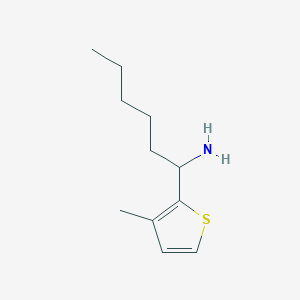
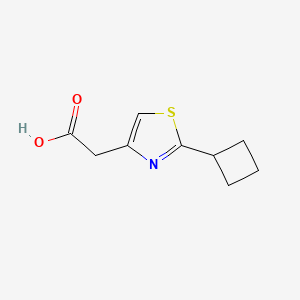

![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
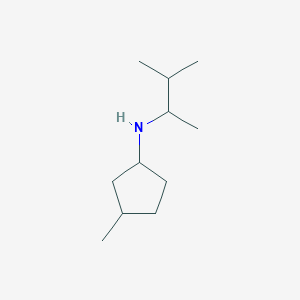

![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
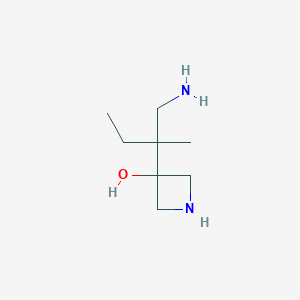
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)

![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
